molecular formula C9H5F2N3 B2404398 2-(Cyanomethyl)-4,5-difluorobenzimidazole CAS No. 1500714-70-4

2-(Cyanomethyl)-4,5-difluorobenzimidazole

Cat. No. B2404398
M. Wt: 193.157
InChI Key: WYEBFFVNBQVNRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties like UV-Vis, IR, NMR, and mass spectra may also be analyzed .

Scientific Research Applications

  • Synthesis of Novel Compounds : Research shows the successful synthesis of novel compounds using derivatives of benzimidazole. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one from 2-aminobenzimidazole, leading to a series of new phenylazopyrimidone dyes (Karcı & Demirçalı, 2006).

  • Ferroelectricity and Antiferroelectricity : Benzimidazoles, including derivatives, have been shown to exhibit ferroelectricity and antiferroelectricity at room temperature and above, important for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

  • Corrosion Inhibitors : A theoretical study involving derivatives of benzimidazole, including 2-methylbenzimidazole, suggested their potential as corrosion inhibitors for mild steel, offering insights into the properties relevant to this application (Obot & Obi-Egbedi, 2010).

  • Antimicrobial Activity : Benzimidazole derivatives have demonstrated antimicrobial properties. For example, the synthesis and characterization of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown significant activity against various microorganisms (Salahuddin et al., 2017).

  • Agricultural Applications : Research into polymeric and solid lipid nanoparticles for the sustained release of carbendazim, a methyl-2-benzimidazole carbamate, in agriculture has highlighted the potential for controlled delivery and reduced environmental impact (Campos et al., 2015).

  • Green Chemistry : A catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in water has been developed, demonstrating an environmentally friendly approach to synthesizing benzimidazole derivatives (Liu et al., 2012).

  • Antitumor Evaluation : Polyfunctionally substituted heterocyclic compounds derived from benzimidazole have been synthesized and evaluated for their antitumor activities, showing considerable inhibitory effects against various cancer cell lines (Shams et al., 2010).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

2-(4,5-difluoro-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3/c10-5-1-2-6-9(8(5)11)14-7(13-6)3-4-12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEBFFVNBQVNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyanomethyl)-4,5-difluorobenzimidazole

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